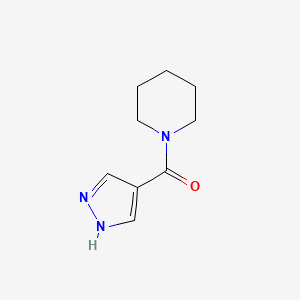

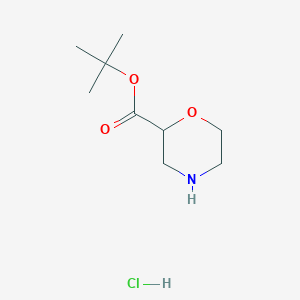

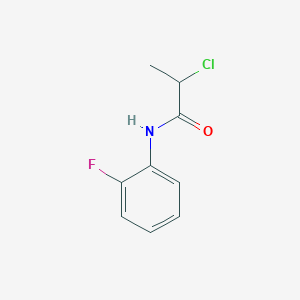

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid” is a solid substance with a molecular weight of 205.17 .

Synthesis Analysis

The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Molecular Structure Analysis

The molecular formula of “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate” is C10H9N3O3 . It has an average mass of 219.197 Da and a monoisotopic mass of 219.064392 Da .Chemical Reactions Analysis

The preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . Ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation reactions .Physical And Chemical Properties Analysis

The compound “(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid” is a solid substance .Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibition for Diabetes Treatment

This compound has been studied for its potential as an α-glucosidase inhibitor , which is a promising strategy for treating diabetes mellitus . α-Glucosidase inhibitors help control blood sugar levels by preventing the conversion of starch and disaccharides into glucose. Novel derivatives of this compound have shown potent inhibition activity, offering an alternative to current drugs with fewer side effects.

Antimicrobial and Antifungal Agent

Research has indicated that derivatives of this compound could be synthesized to explore their potential as antimicrobial and antifungal agents . These applications are critical in developing new treatments for infections that are resistant to current medications.

Antioxidant Properties

The compound’s derivatives are also being investigated for their antioxidant properties . Antioxidants are important for protecting cells from damage caused by free radicals, which can lead to chronic diseases and aging.

Anti-inflammatory and Analgesic Uses

There is potential for the compound to be used in the development of anti-inflammatory and analgesic drugs . These drugs could help manage pain and inflammation in various medical conditions, improving patient quality of life.

Anticancer Research

Some studies suggest that derivatives of “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate” may have anticancer activities . This is a significant area of research, given the ongoing need for more effective cancer treatments.

Peptide Synthesis

The compound has been used in peptide synthesis as an additive to suppress racemization, which is crucial for maintaining the integrity of peptides during their synthesis . This application is particularly important in the pharmaceutical industry for the production of peptide-based drugs.

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-2-23-13-9-7-12(8-10-13)17(22)24-11-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPXUPGIKBOLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2852277.png)

![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)

![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)

![2-[1-Oxo-1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2852289.png)

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2852298.png)